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molecular formula C13H16BrNO3 B112373 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde CAS No. 258831-64-0

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Cat. No. B112373
M. Wt: 314.17 g/mol
InChI Key: ZCDQEMFDTZRRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855730B2

Procedure details

Triphenylphosphine (6.85 g) was added to a solution of 3-bromo-4-hydroxybenzaldehye (5 g) in tetrahydrofuran (40 ml), followed by addition of 2-hydroxyethylmorpholine (3.01 ml) and then the dropwise addition of diethylazodicarboxylate (4.11 ml). After 12 hours, the reaction was concentrated under reduced pressure, poured into 2N hydrochloric acid (200 ml) and extracted with ethyl acetate (2×150 ml). The aqueous layer was basified to pH 9 with solid sodium bicarbonate and extracted with ethyl acetate (2×150 ml). The organic layers were dried over magnesium sulfate and concentrated to afford 4.4 g (56%) of 4-morpholinoethoxy-3-bromobenzaldehyde as a reddish oil.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
4.11 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][C:28]=1[OH:29])[CH:24]=[O:25].O[CH2:31][CH2:32][N:33]1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[O:36]1[CH2:37][CH2:38][N:33]([CH2:32][CH2:31][O:29][C:28]2[CH:27]=[CH:26][C:23]([CH:24]=[O:25])=[CH:22][C:21]=2[Br:20])[CH2:34][CH2:35]1

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.01 mL
Type
reactant
Smiles
OCCN1CCOCC1
Step Three
Name
diethylazodicarboxylate
Quantity
4.11 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
poured into 2N hydrochloric acid (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1CCN(CC1)CCOC1=C(C=C(C=O)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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